(2-吡咯烷-1-基苯基)甲胺

描述

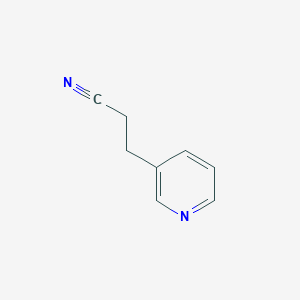

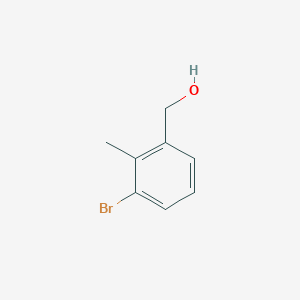

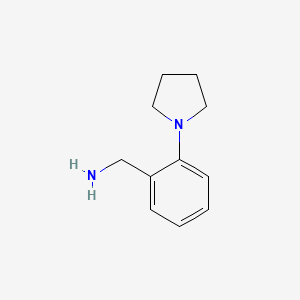

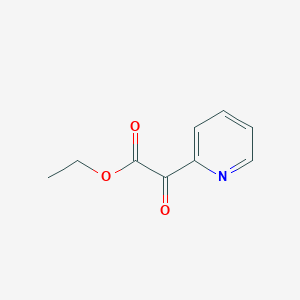

“(2-Pyrrolidin-1-ylphenyl)methylamine” is a member of pyrrolidines . It has a molecular formula of C11H16N2 and a molecular weight of 176.26 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(2-Pyrrolidin-1-ylphenyl)methylamine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” can undergo various chemical reactions . These reactions can be used to synthesize bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .科学研究应用

药物发现与开发

吡咯烷环是(2-吡咯烷-1-基苯基)甲胺中的核心结构,由于其多功能性和增强分子立体化学的能力,在药物化学中被广泛使用。 它因其sp3杂化和非平面性而对药效团空间有重大贡献,这对分子的三维覆盖有利 。该化合物可用于合成具有靶点选择性的生物活性化合物,特别是在设计具有不同生物学特征的新型候选药物方面。

绿色化学

包括(2-吡咯烷-1-基苯基)甲胺在内的吡咯烷衍生物的合成可以通过微波辅助有机合成 (MAOS) 实现。 该方法提高了合成效率,并通过减少反应时间和能量消耗,符合绿色化学原则 。该化合物在促进可持续化学实践方面的作用是其在科学研究中应用的重要方面。

生物活性与SAR研究

(2-吡咯烷-1-基苯基)甲胺中吡咯烷环的立体异构性允许探索不同的立体异构体及其生物活性。取代基的空间取向由于对对映选择性蛋白的结合模式不同,可能导致不同的生物学特征。 这使得该化合物成为结构-活性关系 (SAR) 研究中的宝贵工具 .

烷基氨基苯酚化合物的合成

(2-吡咯烷-1-基苯基)甲胺是生物学上重要的烷基氨基苯酚化合物合成的前体。 这些化合物已使用 Petasis 反应合成,Petasis 反应是一种多组分反应,可用于构建复杂分子 。该化合物在合成具有潜在治疗作用的新型分子方面的效用是其应用的重要领域。

化学数据库与本体论

作为一种化学实体,(2-吡咯烷-1-基苯基)甲胺被列在 ChEBI 等化学数据库中,在那里它被归类为吡咯烷类。 研究人员利用这些数据库获取有关分子实体、其结构和性质的信息,这有助于化学研究的各个领域 .

杂环支架研究

该化合物的杂环支架对于开发临床活性药物至关重要。将其引入药物分子对于修饰物理化学参数和获得最佳的 ADME/Tox 结果具有战略意义。 该化合物在开发含氮杂环支架方面的作用是药物研究中的重要应用 .

生物活性中的空间因素

(2-吡咯烷-1-基苯基)甲胺及其衍生物的生物活性受空间因素的影响,这是一个重要的研究领域。 了解这些因素如何影响与生物靶点的相互作用可以导致开发更有效和更具选择性的候选药物 .

先进的合成技术

该化合物参与先进的合成技术,这些技术允许创建复杂的分子结构。这些技术包括从不同的环状或非环状前体构建环,以及预制吡咯烷环的功能化。 这些方法在发现具有潜在应用于各个治疗领域的化合物中起着重要作用 .

安全和危害

“(2-Pyrrolidin-1-ylphenyl)methylamine” should be stored at 2-8°C . It is classified as a corrosive substance and an irritant . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective gloves, protective clothing, and eye/face protection .

未来方向

The pyrrolidine ring in “(2-Pyrrolidin-1-ylphenyl)methylamine” is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space, investigating the influence of steric factors on biological activity, and studying the structure–activity relationship (SAR) of the synthesized compounds .

作用机制

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

属性

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNYYYHSZRVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426113 | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72752-53-5 | |

| Record name | 2-(1-Pyrrolidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)

![4,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1336406.png)

![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)

![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1336423.png)